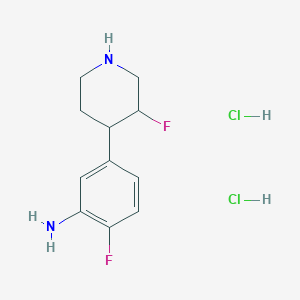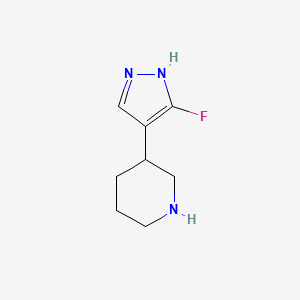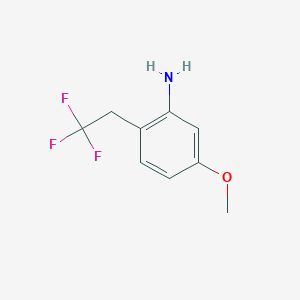
5-Methoxy-2-(2,2,2-trifluoroethyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2,2,2-trifluoroethyl)aniline can be achieved through the N-trifluoroethylation of anilines. One method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in the presence of an iron(III) porphyrin catalyst. This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The reaction exhibits good substrate scope and functional group compatibility, making it a versatile method for producing N-trifluoroethylated anilines.
Industrial Production Methods
Industrial production methods for 5-methoxy-2-(2,2,2-trifluoroethyl)aniline typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoroethyl group.
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline: Similar structure with the methoxy group at the para position.
2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine: Another similar compound with slight structural variations.
Uniqueness
5-methoxy-2-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the methoxy and trifluoroethyl groups on the aniline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
5-methoxy-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(8(13)4-7)5-9(10,11)12/h2-4H,5,13H2,1H3 |
InChI-Schlüssel |
IEEWDCLDCHAQTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
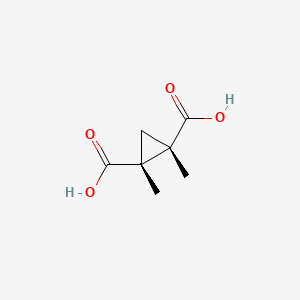
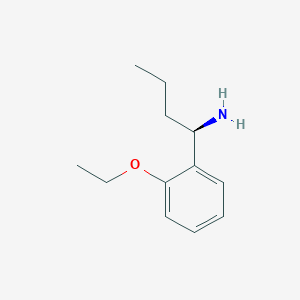
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
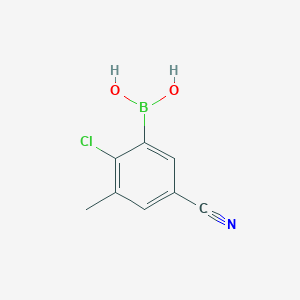



![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
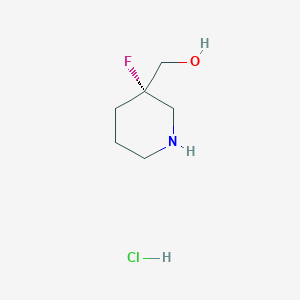
![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
